molecular formula C23H22N2O3 B14978899 N-(8-butoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide

N-(8-butoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B14978899
M. Wt: 374.4 g/mol
InChI Key: PJLWEDFBSXQNRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-butoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline ring, a benzofuran ring, and a butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-butoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the quinoline and benzofuran intermediates. The key steps include:

    Formation of the Quinoline Intermediate: The quinoline ring is synthesized through a series of reactions, including cyclization and functional group modifications.

    Formation of the Benzofuran Intermediate: The benzofuran ring is prepared using similar cyclization techniques.

    Coupling Reaction: The quinoline and benzofuran intermediates are coupled using appropriate reagents and conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(8-butoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides and benzofuran derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted benzofuran compounds.

Scientific Research Applications

N-(8-butoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as a fluorescent probe for biological imaging and as a modulator of biological pathways.

    Medicine: Research indicates its potential as an anti-cancer agent, antimicrobial agent, and in the treatment of neurodegenerative diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(8-butoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes, receptors, and proteins involved in various biological processes.

    Pathways Involved: It modulates signaling pathways, such as the MAPK/ERK pathway, and affects gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-(8-butoxyquinolin-5-yl)-2-chloroacetamide
  • N-(8-butoxyquinolin-5-yl)-glycine
  • 5-(2-Diethylamino-acetylamino)-8-butoxy-chinolin

Uniqueness

N-(8-butoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide stands out due to its unique combination of a quinoline ring, a benzofuran ring, and a butoxy group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

N-(8-butoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H22N2O3/c1-3-4-14-27-20-12-11-18(17-9-7-13-24-21(17)20)25-23(26)22-15(2)16-8-5-6-10-19(16)28-22/h5-13H,3-4,14H2,1-2H3,(H,25,26)

InChI Key

PJLWEDFBSXQNRW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)NC(=O)C3=C(C4=CC=CC=C4O3)C)C=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.